
N-(2-Phenylpentan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylpentan-2-yl)prop-2-enamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.
Mecanismo De Acción
N-(2-Phenylpentan-2-yl)prop-2-enamide works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake, which results in improved energy metabolism and endurance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy metabolism and endurance. It also enhances mitochondrial biogenesis, which is important for cellular energy production. Studies have also suggested that this compound may have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Phenylpentan-2-yl)prop-2-enamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable and has a long shelf life. However, there are some limitations to its use. It is relatively expensive compared to other drugs, and there is limited information on its long-term effects.
Direcciones Futuras
There are several future directions for the study of N-(2-Phenylpentan-2-yl)prop-2-enamide. One area of research is the development of more potent and selective PPARδ agonists. Another area of research is the investigation of the drug's potential therapeutic benefits in the treatment of metabolic and cardiovascular diseases. Additionally, there is a need for more studies on the long-term effects of this compound.
Conclusion:
In conclusion, this compound is a synthetic drug that has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance. However, it has also been extensively studied for its potential therapeutic benefits in the treatment of metabolic and cardiovascular diseases. The drug works by activating PPARδ, which leads to improved energy metabolism and endurance. While this compound has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully understand the drug's potential therapeutic benefits and long-term effects.
Métodos De Síntesis
The synthesis of N-(2-Phenylpentan-2-yl)prop-2-enamide involves the reaction between 2-bromo-4'-methylpropiophenone and 5-amino-1-pentanol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with trifluoroacetic acid to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2-Phenylpentan-2-yl)prop-2-enamide has been extensively studied for its potential therapeutic benefits in the treatment of metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism. Studies have also suggested that this compound may have anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
N-(2-phenylpentan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-11-14(3,15-13(16)5-2)12-9-7-6-8-10-12/h5-10H,2,4,11H2,1,3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPWSZCUNBMJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

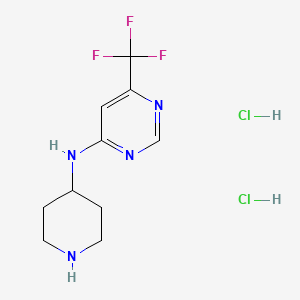
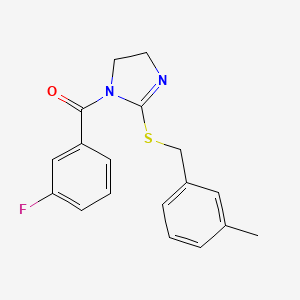
![3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B2505670.png)
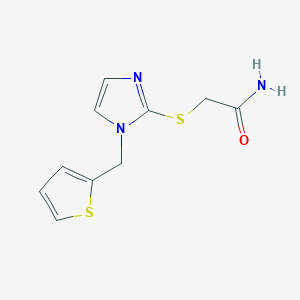
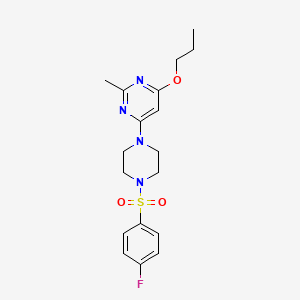
![N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2505674.png)


![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)
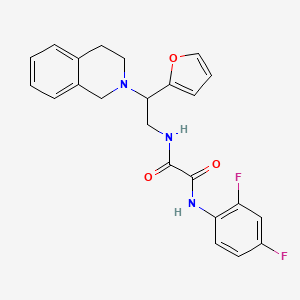
![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)
![Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2505685.png)
![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)
